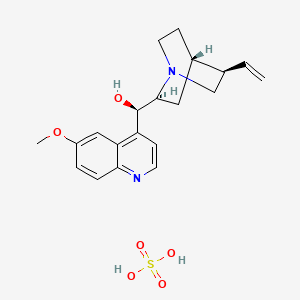

硫酸奎宁

描述

Quinine bisulfate is an alkaloid that is derived from the bark of the cinchona tree, native to the Andes Mountains of South America. It has been used for centuries to treat malaria, as well as other ailments such as fever and dysentery. In recent years, it has become increasingly popular for its potential to inhibit the growth of certain cancer cells and to reduce inflammation. It has also been studied for its antifungal, antibacterial, and antiviral properties.

科学研究应用

疟疾治疗

奎宁是从金鸡纳树皮中提取的一种天然生物碱,多年来一直被用作抗疟疾药物 。它是治疗疟疾的最古老的药物之一,疟疾是一种由寄生虫引起的致命疾病,这些寄生虫通过受感染的雌性按蚊叮咬传播给人类。

抗菌活性

各种文献都认为奎宁对革兰氏阳性和革兰氏阴性致病微生物具有抗菌作用 。 一系列新型奎宁衍生物被合成,并评估了其对致病菌的生物活性 。这使得奎宁成为开发新型抗生素的潜在候选药物,尤其是在抗生素耐药性日益增加的背景下。

荧光测定

一种新型的无设备纸基荧光法被用于选择性测定奎宁 。 该方法利用奎宁的荧光发射,在用硝酸进行适当的pH调节后,无需任何化学反应 。这可以在食品安全和质量控制、环境监测和临床诊断等各个领域使用。

软饮料分析

奎宁通常存在于爽身粉和其它软饮料中 。 上述荧光法可用于分析测定软饮料样品中的奎宁 。这对确保这些饮料的安全性和质量至关重要。

光声光谱法

硫酸奎宁已被用于通过光声光谱法测定水性介质中绝对荧光量子效率 。这种应用在分析化学领域很重要,特别是在研究荧光及其应用方面。

传感器开发

开发纸基分析装置 (PAD) 作为选择性测定奎宁的传感器是另一个重要应用 。 这些低成本设备不需要实验室仪器,可以使用智能手机读取 ,因此易于使用且易于获得。

作用机制

Target of Action

Quinine bisulfate, also known as quinine sulfate, is primarily used to treat malaria, a disease caused by infection with a malaria parasite . The primary targets of quinine bisulfate are the parasites passed into the human body from the bites of infected mosquitoes .

Mode of Action

Quinine bisulfate works by interfering with the growth of the malaria parasite . It forms a hydrogen-bonded complex with double-stranded DNA, which inhibits protein synthesis by preventing strand separation, and therefore, DNA replication and transcription to RNA . This disruption in the parasite’s replication and transcription processes is what makes quinine bisulfate effective in treating malaria .

Biochemical Pathways

It is known that quinine bisulfate depresses oxygen uptake and carbohydrate metabolism . It also intercalates into DNA, disrupting the parasite’s replication and transcription .

Pharmacokinetics

Quinine bisulfate is rapidly absorbed both orally and parenterally, reaching peak concentrations within 1-3 hours . It is distributed throughout the body fluids and is highly protein-bound, mainly to alpha-1 acid glycoprotein . Quinine bisulfate is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . About 20% of quinine bisulfate is excreted by the kidneys .

Result of Action

The result of quinine bisulfate’s action is the death of the malaria parasite, thereby treating the infection . It should be noted that quinine bisulfate can have severe adverse effects involving multiple organ systems .

Action Environment

The efficacy and stability of quinine bisulfate can be influenced by environmental factors. For instance, the prevalence of malaria-carrying mosquitoes in tropical and subtropical countries can affect the incidence of malaria and thus the need for quinine bisulfate .

安全和危害

未来方向

Quinine continues to play a critical role in the management of malaria, especially in the first trimester, and it will remain a mainstay of treatment until safer alternatives become available . For uncomplicated malaria, artemisinin-based combination therapy (ACT) offers a better option than quinine .

属性

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONWGALEIBILOG-VMJVVOMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859000 | |

| Record name | Quinine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804-63-7, 207671-44-1 | |

| Record name | Quinine sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinin-szulfát | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4XCR57IWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does quinine sulfate exert its antimalarial effect?

A1: While the exact mechanism remains unclear, research suggests quinine sulfate may interfere with the parasite's ability to digest hemoglobin within infected red blood cells [, ]. This disruption potentially leads to the accumulation of toxic heme byproducts, ultimately killing the parasite [, ].

Q2: Does quinine sulfate affect human cells in a similar manner?

A2: Quinine sulfate's interaction with human cells differs from its antimalarial mechanism. Research indicates it can inhibit the invasion of certain bacteria, such as Salmonella typhimurium and Shigella flexneri, into human colon adenocarcinoma cells (Caco-2) []. This effect appears to be dose-dependent and suggests potential applications beyond malaria treatment [].

Q3: What is the molecular formula and weight of quinine sulfate?

A3: Quinine sulfate exists as a dihydrate salt with the molecular formula (C20H24N2O2)2·H2SO4·2H2O and a molecular weight of 782.95 g/mol.

Q4: Does quinine sulfate exhibit unique spectroscopic properties?

A4: Yes, quinine sulfate displays strong fluorescence, making it a useful tool in fluorescence spectroscopy []. Its fluorescence quantum yield remains consistent across a broad excitation range (240-400 nm), making it a reliable fluorescence quantum yield standard [].

Q5: Can quinine sulfate be incorporated into composite materials?

A5: Yes, research has explored incorporating quinine sulfate into polylactic acid/chitosan composite materials for controlled drug release applications [, ]. These composites demonstrate varying release rates depending on the quinine sulfate content and environmental pH [].

Q6: Does quinine sulfate exhibit catalytic properties?

A6: While not traditionally considered a catalyst, research suggests quinine sulfate can enhance the resonance Rayleigh scattering (RRS) of isopoly-tungstic acid in an acidic medium []. This interaction forms an ion-association complex, significantly amplifying the RRS signal and enabling the detection of quinine sulfate at low concentrations [].

Q7: Have computational methods been used to study quinine sulfate?

A7: While specific computational studies from the provided research articles are not detailed, computational chemistry could offer valuable insights into the interactions of quinine sulfate with its targets, potentially aiding in drug design and optimization.

Q8: What formulation strategies can improve quinine sulfate's bioavailability?

A8: Research has explored incorporating quinine sulfate into timed-release tablets using swellable gums, carbomers, and cellulose acetate hydrogen phthalate []. These formulations aim to control the drug release rate, potentially enhancing its therapeutic efficacy [].

Q9: Are there specific SHE regulations pertaining to quinine sulfate?

A9: As a pharmaceutical compound, quinine sulfate is subject to stringent regulations regarding its manufacturing, handling, and disposal to ensure worker safety and environmental protection.

Q10: How is quinine sulfate absorbed, distributed, metabolized, and excreted?

A10: Quinine sulfate is readily absorbed after oral administration, achieving peak plasma concentrations within 1-3 hours []. It is widely distributed throughout the body, metabolized primarily in the liver, and excreted mainly in the urine [].

Q11: Are there known mechanisms of resistance to quinine sulfate?

A11: Resistance to quinine sulfate has been reported and is a growing concern []. While the exact mechanisms are complex and not fully elucidated, mutations in the parasite's transporter proteins are believed to play a role [].

Q12: What are the potential adverse effects of quinine sulfate?

A12: Quinine sulfate can cause a range of adverse effects, collectively known as cinchonism []. These effects can include tinnitus, headache, nausea, vomiting, and in severe cases, cardiac arrhythmias and hypoglycemia [].

Q13: Are there strategies for targeted delivery of quinine sulfate?

A13: While the provided research does not delve into specific targeting strategies, incorporating quinine sulfate into nanoparticles or liposomes could enhance its delivery to specific tissues and potentially reduce off-target effects.

Q14: Are there any biomarkers for monitoring quinine sulfate treatment response?

A14: Research suggests that monitoring parasite clearance time (PCT) and fever clearance time (FCT) can be useful indicators of quinine sulfate treatment response in malaria patients [].

Q15: What analytical techniques are used to quantify quinine sulfate?

A15: Several analytical techniques are available for quinine sulfate quantification, including high-performance liquid chromatography (HPLC) [, , ], UV-Vis spectrophotometry [, ], and fluorescence spectroscopy [, ].

Q16: What is the environmental impact of quinine sulfate?

A16: While not extensively studied, the widespread use of quinine sulfate raises concerns about its potential impact on aquatic ecosystems. Research on its ecotoxicological effects and degradation pathways is crucial for responsible environmental management.

Q17: What factors affect the dissolution and solubility of quinine sulfate?

A17: Quinine sulfate exhibits borderline solubility characteristics, and its dissolution rate can be influenced by factors like pH, particle size, and the presence of excipients [].

Q18: How are analytical methods for quinine sulfate validated?

A18: Analytical method validation for quinine sulfate follows established guidelines, like those from ASEAN, ensuring accuracy, precision, specificity, linearity, range, detection limit, quantification limit, and robustness [].

Q19: What measures ensure the quality of quinine sulfate products?

A19: Stringent quality control measures are implemented throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis, to ensure consistent quality and patient safety [].

Q20: Can quinine sulfate induce an immune response?

A20: Research indicates that quinine sulfate can potentially trigger allergic reactions, including urticaria and angioedema, suggesting an IgE-mediated hypersensitivity mechanism [].

Q21: Does quinine sulfate interact with drug transporters?

A21: While specific research on quinine sulfate's interactions with drug transporters is limited within the provided articles, understanding these interactions is crucial for predicting drug disposition and potential drug-drug interactions.

Q22: Are there alternative drugs to quinine sulfate for malaria treatment?

A22: Yes, several alternative antimalarial drugs are available, including artemisinin-based combination therapies (ACTs) like artesunate-mefloquine, which are often recommended as first-line treatments for uncomplicated malaria [].

Q23: How is quinine sulfate waste managed?

A23: Proper disposal of quinine sulfate, following pharmaceutical waste management guidelines, is crucial to prevent environmental contamination and potential harm to human health.

Q24: What resources facilitate research on quinine sulfate?

A24: Various resources support quinine sulfate research, including publicly available databases, research articles, analytical tools, and collaborations among academic institutions and pharmaceutical companies.

Q25: What is the historical significance of quinine sulfate?

A25: Quinine, derived from the bark of the cinchona tree, has a long history in treating malaria, dating back centuries []. Its isolation and characterization marked a turning point in malaria treatment and pharmaceutical development [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)

![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)

![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)

![N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-N-phenylaniline](/img/structure/B1245396.png)

![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)